5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Catalog No.
S6642621
CAS No.
1225904-12-0
M.F
C10H7Cl2N3O2
M. Wt
272.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbo...

CAS Number

1225904-12-0

Product Name

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylic acid

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-5(3-8(7)12)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)

InChI Key

HAIMXWFIFJFUTJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)N)Cl)Cl
  • Medicinal Chemistry: The pyrazole core structure is present in many bioactive molecules []. The presence of the carboxylic acid and amine functional groups suggests potential for the development of new pharmaceuticals. Research in this area might involve synthesizing and testing the compound for various biological activities, such as anti-inflammatory, anti-microbial, or anticancer properties.
  • Material Science: Organic acids containing the pyrazole ring can be used as building blocks for the synthesis of new materials. Research in this field could involve studying the self-assembly properties of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid or using it as a precursor for the development of functional materials.

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molar mass of 272.09 g/mol. It features a pyrazole ring substituted with an amino group and a 3,4-dichlorophenyl moiety at the first position, along with a carboxylic acid group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its unique structural properties and biological activities .

The reactivity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid can undergo esterification reactions. Additionally, the presence of the dichlorophenyl group may allow for electrophilic aromatic substitution reactions.

Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

Research indicates that 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Potential Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

These properties make it a subject of interest in drug development and therapeutic research .

Several methods have been developed for synthesizing 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. Common approaches include:

  • Condensation Reactions: Combining appropriate pyrazole derivatives with dichlorobenzaldehyde followed by hydrolysis.
  • Multi-step Synthesis: Starting from simpler pyrazole compounds and introducing functional groups through selective reactions.

A typical synthesis route involves:

  • Reacting 3,4-dichlorobenzaldehyde with hydrazine to form the pyrazole ring.
  • Introducing the carboxylic acid functionality via oxidation or direct carboxylation methods.

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests and diseases.
  • Research Tool: Utilized in biochemical studies to explore enzyme interactions and metabolic pathways.

Studies on the interactions of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid with biological targets indicate that it may bind effectively to specific enzymes involved in inflammation and microbial resistance. In vitro assays have demonstrated its ability to inhibit certain enzymes, which could lead to therapeutic applications in treating infections or inflammatory conditions .

Several compounds share structural similarities with 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidC10H9N3O2Lacks halogen substituents; broader antimicrobial activity.
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acidC12H11Cl2N3O2Different substitution pattern; potential herbicidal properties.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acidC10H8ClN3O2Exhibits distinct anti-inflammatory properties compared to others.

The uniqueness of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid lies in its specific dichlorophenyl substitution pattern, which enhances its biological activity and selectivity towards certain targets compared to similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.9915319 g/mol

Monoisotopic Mass

270.9915319 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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